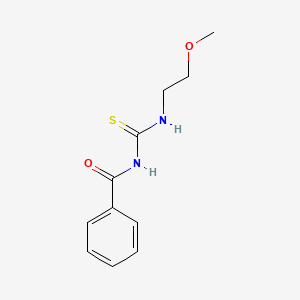

N-((2-methoxyethyl)carbamothioyl)benzamide

Descripción general

Descripción

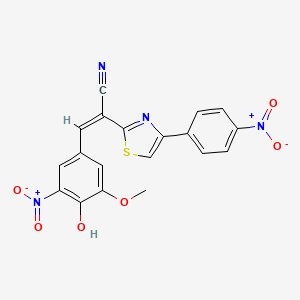

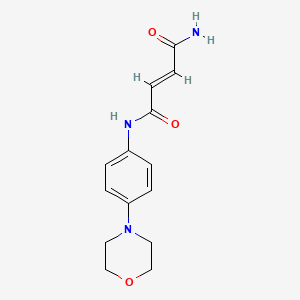

“N-((2-methoxyethyl)carbamothioyl)benzamide” is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 238.31 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization N-((2-methoxyethyl)carbamothioyl)benzamide and its derivatives have been the subject of significant research, with various methods of synthesis and structural characterization reported. Belz et al. (2013) detailed the synthesis of N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides using sodium bicarbonate and benzyl amine with 2-thioxo-substituted-1,3-benzoxazines, further characterizing the new compounds using IR, 1H, and 13C NMR, in addition to microanalysis (Belz, 2013). Similarly, Adam et al. (2016) reported the synthesis of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide from ortho-toluylchloride and 2-amino-4-picoline, using X-ray crystallography and spectroscopic techniques for characterization (Adam, 2016).

Antibacterial and Antifungal Activities These compounds have demonstrated notable antibacterial and antifungal activities. Belz et al. (2013) reported that selected compounds exhibited significant in vitro antibacterial and antifungal activities, with the most active compounds being N1, N3-bis(benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides 20a and 20c (Belz, 2013). Similarly, Sapari et al. (2014) conducted antibacterial studies on 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, revealing promising antibacterial properties (Sapari, 2014).

Corrosion Inhibition Zulkifli et al. (2017) explored the corrosion inhibition properties of thiourea derivatives, including N-((3chlorophenyl) carbamothioyl) benzamide, on mild steel in sulfuric acid, showing significant inhibition efficiencies (Zulkifli, 2017). Similarly, El Wanees et al. (2014) synthesized N-(Pyridin-2-yl-carbamothioyl)benzamide (PCMB) and confirmed its role as a corrosion inhibitor for C-steel in sulfuric acid solutions (El Wanees, 2014).

Environmental Applications The potential environmental applications of these compounds are also noteworthy. For instance, a study aimed at controlling eutrophication investigated the inhibition effects of synthesized thiourea compounds on the growth of Oscillatoria sp. in Kenyir lake, demonstrating notable inhibitory effects (Nor et al., 2015).

Propiedades

IUPAC Name |

N-(2-methoxyethylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-15-8-7-12-11(16)13-10(14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYRGHUDDDZGLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=S)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-phenylpropyl)-1,3, 7-trihydropurine-2,6-dione](/img/no-structure.png)

![7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2891698.png)

![3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891703.png)

![2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2891710.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2891711.png)

![1-[3-(4-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2891713.png)